![molecular formula C14H16N8 B6438966 N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(pyrazin-2-yl)azetidin-3-amine CAS No. 2549011-37-0](/img/structure/B6438966.png)
N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(pyrazin-2-yl)azetidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(pyrazin-2-yl)azetidin-3-amine” belongs to the class of 1,2,4-triazolo[4,3-a]pyrazines . These compounds have been found to be remarkably versatile in drug design due to their structural similarities with purines .
Synthesis Analysis
The synthesis of such compounds often involves heterocyclization of substituted aminotriazoles with various bifunctional compounds . The choice of substituents can greatly influence the properties and potential applications of the resulting compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,4-triazolo[4,3-a]pyrazine ring, which is isoelectronic with the purine ring . This ring system has been proposed as a possible surrogate of the purine ring .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the choice of substituents on the triazole ring . For instance, phenyl groups at certain positions have been found to play a crucial role in exerting high activity .科学的研究の応用
Antimicrobial Activity
Triazole compounds have been found to exhibit antimicrobial properties . They are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . They have been used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Antifungal Activity
Triazole-containing drugs such as fluconazole and voriconazole are commercially available and are known for their antifungal properties . They constitute a major class based on the azole moiety .
Anticancer Activity
Triazole compounds have shown potential in cancer treatment. For instance, a 2-aminopyrimidine/triazolopiperazine hybrid molecule has demonstrated potent antitumor effects .
Anti-inflammatory and Analgesic Activity
Triazole derivatives have been described as anti-inflammatory and analgesic drugs . They have been used in the treatment of conditions accompanied by inflammation, including rheumatoid arthritis, neuropathic and inflammatory pain .
Antioxidant Activity
Triazole derivatives have also been reported to exhibit antioxidant properties . They can help protect the body’s cells from damage caused by free radicals.
Antiviral Activity
Triazole compounds have been studied for their antiviral potential . They have been used in the design of new entities by substituting different pharmacophores in one structure, leading to compounds with increased antiviral activity .
Enzyme Inhibitory Activity
Triazole compounds have been found to inhibit various enzymes. They have been used as carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Antitubercular Activity
Triazole derivatives have been used as antitubercular agents . They have shown potential in the treatment of tuberculosis, a serious infectious disease caused by Mycobacterium tuberculosis .
作用機序
While the specific mechanism of action for this compound is not mentioned in the available resources, many 1,2,4-triazole rings are found in a wide range of pharmaceutical drugs with diverse mechanisms of action, including antimicrobial, antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory activities .
将来の方向性
Given the versatility of the 1,2,4-triazolo[4,3-a]pyrazine scaffold, there is potential for further exploration and development of related compounds in drug design . Future research could focus on investigating different substituents and their effects on the compound’s properties and biological activities .
特性
IUPAC Name |
N,3-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8/c1-10-18-19-14-13(17-5-6-22(10)14)20(2)11-8-21(9-11)12-7-15-3-4-16-12/h3-7,11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPVIIDRMYHQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N(C)C3CN(C3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-1-(pyrazin-2-yl)azetidin-3-amine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。